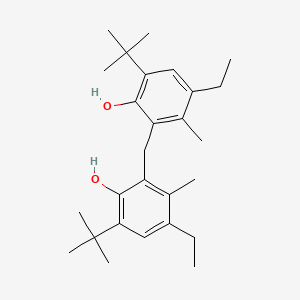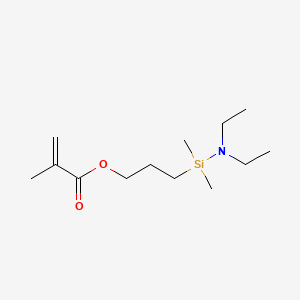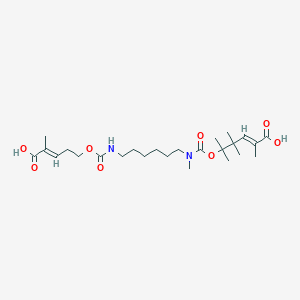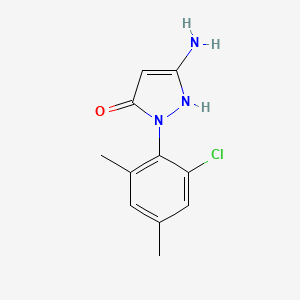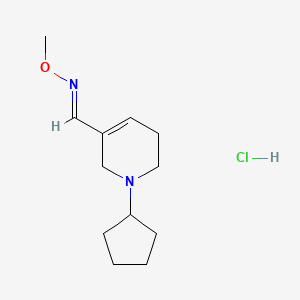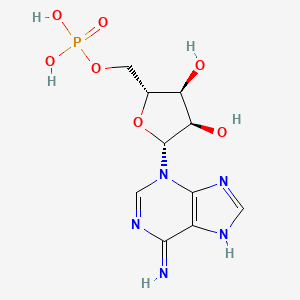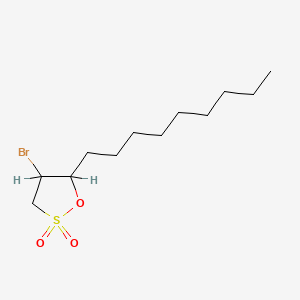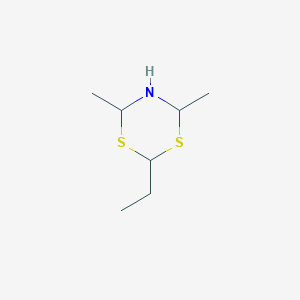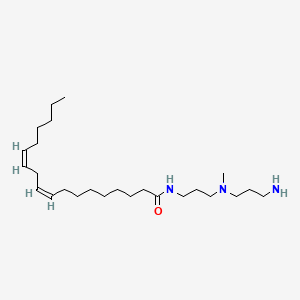
(9Z,12Z)-N-(3-((3-Aminopropyl)methylamino)propyl)octadeca-9,12-dien-1-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9Z,12Z)-N-(3-((3-Aminopropyl)methylamino)propyl)octadeca-9,12-dien-1-amide is a synthetic organic compound characterized by its long-chain structure and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (9Z,12Z)-N-(3-((3-Aminopropyl)methylamino)propyl)octadeca-9,12-dien-1-amide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadeca-9,12-dienoic acid and 3-((3-aminopropyl)methylamino)propylamine.
Amidation Reaction: The octadeca-9,12-dienoic acid is reacted with 3-((3-aminopropyl)methylamino)propylamine under controlled conditions to form the desired amide bond. This reaction is usually carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the octadeca-9,12-dien-1-amide chain. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reduction reactions can target the amide group or the double bonds. Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides can be employed to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids
Reduction: Formation of primary amines or alkanes
Substitution: Formation of substituted amides or secondary amines
Wissenschaftliche Forschungsanwendungen
(9Z,12Z)-N-(3-((3-Aminopropyl)methylamino)propyl)octadeca-9,12-dien-1-amide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: Investigated for its potential role in cell signaling and membrane interactions due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent or as a therapeutic compound in the treatment of certain diseases.
Industry: Utilized in the development of novel materials, such as surfactants or polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (9Z,12Z)-N-(3-((3-Aminopropyl)methylamino)propyl)octadeca-9,12-dien-1-amide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cell membrane components, proteins, or enzymes, influencing their function.
Pathways Involved: It can modulate signaling pathways related to cell growth, differentiation, or apoptosis. The exact pathways depend on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
(9Z,12Z)-N-(3-Aminopropyl)octadeca-9,12-dien-1-amide: Lacks the methylamino group, which may affect its reactivity and applications.
(9Z,12Z)-N-(3-((3-Aminopropyl)ethylamino)propyl)octadeca-9,12-dien-1-amide: Contains an ethylamino group instead of a methylamino group, leading to different chemical and biological properties.
Uniqueness:
- The presence of the methylamino group in (9Z,12Z)-N-(3-((3-Aminopropyl)methylamino)propyl)octadeca-9,12-dien-1-amide provides unique reactivity and interaction potential, distinguishing it from similar compounds. This structural feature can influence its solubility, binding affinity, and overall functionality in various applications.
Eigenschaften
CAS-Nummer |
94279-00-2 |
|---|---|
Molekularformel |
C25H49N3O |
Molekulargewicht |
407.7 g/mol |
IUPAC-Name |
(9Z,12Z)-N-[3-[3-aminopropyl(methyl)amino]propyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C25H49N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(29)27-22-19-24-28(2)23-18-21-26/h7-8,10-11H,3-6,9,12-24,26H2,1-2H3,(H,27,29)/b8-7-,11-10- |
InChI-Schlüssel |
WQRKORDUHFEZDN-NQLNTKRDSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCCN(C)CCCN |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCCN(C)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)

